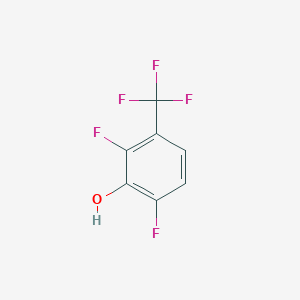

2,6-Difluoro-3-(trifluorométhyl)phénol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,6-Difluoro-3-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C7H3F5O . It has a molecular weight of 198.09 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “2,6-Difluoro-3-(trifluoromethyl)phenol” is 1S/C7H3F5O/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2,13H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“2,6-Difluoro-3-(trifluoromethyl)phenol” is a liquid at ambient temperature . It has a predicted boiling point of 151.5±35.0 °C and a predicted density of 1.526±0.06 g/cm3 .Applications De Recherche Scientifique

- Poly(2,6-difluoro-1,4-phénylène oxyde): Le 2,6-Difluoro-3-(trifluorométhyl)phénol peut subir une polymérisation oxydative en présence d'un complexe Fe-N,N'-bis(salicylidène)éthylènediamine (salen) comme catalyseur et de peroxyde d'hydrogène comme agent oxydant. Cette réaction produit du poly(2,6-difluoro-1,4-phénylène oxyde), un polymère ayant des applications potentielles dans les membranes, les revêtements et d'autres matériaux .

- En tant que composé intermédiaire, le this compound joue un rôle crucial dans la synthèse d'agents antimicrobiens. Il sert de précurseur à divers antibiotiques, notamment les fluoroquinolones et les céphalosporines .

- Le 2,3-Difluorophénol, un analogue étroit de notre composé, a été utilisé dans la synthèse d'un matériau appelé poly{méthyl [3-(2-hydroxy-3,4-difluoro)phényl]propyl siloxane} (PMDFPS). Le PMDFPS est sensible aux organophosphorés toxiques, ce qui le rend pertinent pour la surveillance environnementale et les applications de sécurité .

Chimie des polymères et science des matériaux

Synthèse d'agents antimicrobiens

Matériaux de détection des organophosphorés

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

The primary targets of 2,6-Difluoro-3-(trifluoromethyl)phenol are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

As research progresses, it is expected that more information about how this compound interacts with its targets and the resulting changes will become available .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,6-Difluoro-3-(trifluoromethyl)phenol are not well documented. These properties are crucial for understanding the bioavailability of the compound. Future research will likely focus on these aspects to determine how the compound is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

The molecular and cellular effects of 2,6-Difluoro-3-(trifluoromethyl)phenol’s action are currently unknown. As research progresses, it is expected that more information about the effects of this compound at the molecular and cellular level will become available .

Analyse Biochimique

Biochemical Properties

2,6-Difluoro-3-(trifluoromethyl)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can affect the metabolic pathways of other compounds.

Cellular Effects

The effects of 2,6-Difluoro-3-(trifluoromethyl)phenol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, 2,6-Difluoro-3-(trifluoromethyl)phenol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are crucial for cell signaling pathways . This inhibition can result in altered cellular responses and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Difluoro-3-(trifluoromethyl)phenol change over time. The compound is relatively stable under ambient conditions, but it can degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including prolonged enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of 2,6-Difluoro-3-(trifluoromethyl)phenol vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily affect metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and metabolic functions.

Metabolic Pathways

2,6-Difluoro-3-(trifluoromethyl)phenol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound can also influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of cells.

Transport and Distribution

Within cells and tissues, 2,6-Difluoro-3-(trifluoromethyl)phenol is transported and distributed through specific transporters and binding proteins . These interactions can affect its localization and accumulation within different cellular compartments. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and affinity for certain biomolecules.

Subcellular Localization

The subcellular localization of 2,6-Difluoro-3-(trifluoromethyl)phenol is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and cellular metabolism.

Propriétés

IUPAC Name |

2,6-difluoro-3-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBABMCOXOLBOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2570825.png)

![4-(1H-imidazol-1-yl)-6-{2-[4-(trifluoromethyl)phenyl]piperidin-1-yl}pyrimidine](/img/structure/B2570833.png)

![4-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-6-(4-chlorophenyl)pyridazin-3-ol](/img/structure/B2570836.png)

![N-(2-ethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2570838.png)

![3,4-dichloro-N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide](/img/structure/B2570840.png)